PIMPC In Vivo Metal Chelation: Quantified Reduction of Brain Copper and Aluminum vs. Untreated AD Model
In a study using an Aβ/Cu2+-induced Alzheimer's disease (AD) rat model, PIMPC administration (30 mg/kg, i.g.) for 21 days significantly reduced the accumulation of copper (Cu) and aluminum (Al) in the brain. The brain Cu content in the model group was 3.85 ± 0.22 μg/g, which was reduced to 2.41 ± 0.18 μg/g in the PIMPC-treated group. Similarly, brain Al content decreased from 2.98 ± 0.31 μg/g in the model group to 1.87 ± 0.25 μg/g after PIMPC treatment [1]. This provides direct in vivo evidence of its unique metal-chelating property within a relevant disease model.
| Evidence Dimension | Brain Copper (Cu) Content |
|---|---|
| Target Compound Data | 2.41 ± 0.18 μg/g (PIMPC-treated group) |
| Comparator Or Baseline | 3.85 ± 0.22 μg/g (Aβ/Cu2+-induced AD model group) |
| Quantified Difference | 37.4% reduction (p < 0.01) |
| Conditions | Aβ/Cu2+-induced AD rat model; PIMPC administered at 30 mg/kg, i.g. for 21 days. |
Why This Matters
This quantifies the direct, functional consequence of PIMPC's metal-chelating design in a disease-relevant in vivo system, a property absent in conventional GSK-3 inhibitors.
- [1] Yu, J., Wu, D., Zhao, Y., Guo, L., & Liu, P. (2023). Study on multi-target effects of PIMPC on Aβ/Cu2+-induced Alzheimer's disease model of rats. Brain Research, 1802, 148226. View Source
